4'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl chloride
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Overview
Description
4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by halogenation reactions. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process often includes recrystallization and chromatography techniques to obtain high-purity 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the phenacyl group can be oxidized or reduced.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) makes the phenacyl chloride moiety highly reactive. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
Uniqueness
4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride is unique due to its specific combination of halogen and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and material science, offering unique pathways for the development of new molecules and materials .
Properties
Molecular Formula |
C9H4BrCl2F3O |
---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[4-bromo-2-chloro-6-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-4-1-5(9(13,14)15)8(6(12)2-4)7(16)3-11/h1-2H,3H2 |
InChI Key |
CWHYWQBRDCWXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)CCl)Cl)Br |
Origin of Product |
United States |
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